![molecular formula C19H19N3O3 B4186827 2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide](/img/structure/B4186827.png)
2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide
Übersicht
Beschreibung
2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is also known as CUDC-101 and is a small molecule inhibitor of multiple oncogenic pathways.
Wirkmechanismus
The mechanism of action of 2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide involves the inhibition of several oncogenic pathways. It binds to the ATP-binding site of EGFR and prevents the activation of downstream signaling pathways that promote cell growth and survival. It also inhibits the activity of HER2 and VEGFR, which are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been shown to have several biochemical and physiological effects. It inhibits the growth and survival of cancer cells, induces apoptosis, and inhibits angiogenesis. It has also been shown to enhance the effectiveness of radiation therapy and chemotherapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide in lab experiments is its specificity for oncogenic pathways. It targets multiple pathways that are often overexpressed in cancer cells, making it a promising therapeutic agent. However, one limitation is the potential for off-target effects, which could lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide. One direction is the development of combination therapies that include this compound. It has been shown to enhance the effectiveness of radiation therapy and chemotherapy, and combining it with other agents could lead to even greater efficacy. Another direction is the development of more potent and selective inhibitors of oncogenic pathways. Finally, the use of 2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide in clinical trials could lead to its approval as a therapeutic agent for cancer treatment.
Wissenschaftliche Forschungsanwendungen
2-(3-methylbutyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit several oncogenic pathways, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor (VEGFR). These pathways are often overexpressed in cancer cells and contribute to the growth and survival of cancer cells.
Eigenschaften
IUPAC Name |
2-(3-methylbutyl)-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12(2)7-9-22-18(24)15-6-5-13(10-16(15)19(22)25)17(23)21-14-4-3-8-20-11-14/h3-6,8,10-12H,7,9H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWHXRFBYSJSGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.